Cas no 2171517-35-2 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylpiperidine-2-carboxylic acid)

1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylpiperidine-2-carboxylic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly utilized in peptide synthesis. The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) methodologies. The 3,3-dimethylpiperidine-2-carboxylic acid scaffold introduces steric constraints, which can influence peptide conformation and stability. This compound is particularly valuable for introducing structurally unique, hindered residues into peptide sequences, enabling the study of secondary structure modulation or enhanced metabolic stability. Its high purity and well-defined reactivity make it suitable for research applications in medicinal chemistry and bioconjugation.
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylpiperidine-2-carboxylic acid structure
2171517-35-2 structure
商品名:1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylpiperidine-2-carboxylic acid
CAS番号:2171517-35-2
MF:C27H32N2O5
メガワット:464.553387641907
CID:5890477
PubChem ID:165545275

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylpiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylpiperidine-2-carboxylic acid
    • 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3,3-dimethylpiperidine-2-carboxylic acid
    • 2171517-35-2
    • EN300-1517017
    • インチ: 1S/C27H32N2O5/c1-17(15-23(30)29-14-8-13-27(2,3)24(29)25(31)32)28-26(33)34-16-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,17,22,24H,8,13-16H2,1-3H3,(H,28,33)(H,31,32)
    • InChIKey: PUFSZOZCNICQPM-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C(C)(C)CCCN1C(CC(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 746
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 95.9Ų

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylpiperidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1517017-0.1g
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3,3-dimethylpiperidine-2-carboxylic acid
2171517-35-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1517017-1.0g
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3,3-dimethylpiperidine-2-carboxylic acid
2171517-35-2
1g
$3368.0 2023-06-05
Enamine
EN300-1517017-2500mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3,3-dimethylpiperidine-2-carboxylic acid
2171517-35-2
2500mg
$2211.0 2023-09-27
Enamine
EN300-1517017-10.0g
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3,3-dimethylpiperidine-2-carboxylic acid
2171517-35-2
10g
$14487.0 2023-06-05
Enamine
EN300-1517017-100mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3,3-dimethylpiperidine-2-carboxylic acid
2171517-35-2
100mg
$993.0 2023-09-27
Enamine
EN300-1517017-250mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3,3-dimethylpiperidine-2-carboxylic acid
2171517-35-2
250mg
$1038.0 2023-09-27
Enamine
EN300-1517017-0.5g
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3,3-dimethylpiperidine-2-carboxylic acid
2171517-35-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1517017-10000mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3,3-dimethylpiperidine-2-carboxylic acid
2171517-35-2
10000mg
$4852.0 2023-09-27
Enamine
EN300-1517017-0.25g
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3,3-dimethylpiperidine-2-carboxylic acid
2171517-35-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1517017-50mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3,3-dimethylpiperidine-2-carboxylic acid
2171517-35-2
50mg
$948.0 2023-09-27

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylpiperidine-2-carboxylic acid 関連文献

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylpiperidine-2-carboxylic acidに関する追加情報

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylpiperidine-2-carboxylic acid: A Comprehensive Overview

The compound with CAS No. 2171517-35-2, known as 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylpiperidine-2-carboxylic acid, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a butanoyl chain, and a piperidine ring with specific substitutions. The presence of these functional groups makes it a valuable molecule for research and development in areas such as drug delivery systems, peptide synthesis, and advanced materials.

Recent studies have highlighted the importance of Fmoc groups in protecting amino functionalities during peptide synthesis. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under acidic conditions. In the case of this compound, the Fmoc group is attached to an amino group, which is further connected to a butanoyl chain. This arrangement suggests that the molecule could serve as a building block for constructing more complex peptides or bioactive molecules.

The piperidine ring in this compound is substituted with two methyl groups at the 3-position, creating a 3,3-dimethylpiperidine structure. Piperidine derivatives are known for their versatility in organic synthesis and have been employed in the development of various pharmaceutical agents. The 2-carboxylic acid group present in this molecule adds another layer of functionality, enabling it to participate in reactions such as esterification or amidation. This makes the compound highly versatile for use in both academic research and industrial applications.

Recent advancements in computational chemistry have allowed researchers to model the behavior of such complex molecules with unprecedented accuracy. By employing techniques such as molecular dynamics simulations and quantum mechanics calculations, scientists can predict the stability, reactivity, and potential interactions of this compound with other molecules. These insights are crucial for designing experiments and optimizing synthetic pathways.

In terms of applications, this compound could find utility in the development of novel drug delivery systems. The combination of an Fmoc group and a piperidine ring provides opportunities for creating prodrugs or targeted drug delivery agents. Additionally, the molecule's structure suggests potential use in the synthesis of bioconjugates or as a component in polymer-based materials.

Another area where this compound may contribute is in the field of catalysis. The presence of multiple functional groups could make it an effective ligand for metal catalysts in various organic transformations. Recent research has emphasized the importance of ligand design in enhancing catalytic efficiency, and molecules like this one offer promising starting points for such studies.

Furthermore, the butanoyl chain attached to the Fmoc group introduces flexibility into the molecule's structure. This flexibility could be advantageous in applications requiring conformational adaptability, such as membrane interactions or binding to specific biological targets. Recent studies on amphiphilic molecules have demonstrated their potential in drug delivery and nanotechnology, suggesting that this compound could be explored for similar purposes.

In conclusion, 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylpiperidine-2-carboxylic acid (CAS No. 2171517-35-2) is a multifunctional compound with significant potential across various chemical disciplines. Its unique structure combines protective groups with versatile functional moieties, making it a valuable tool for researchers and industry professionals alike. As advancements in synthetic chemistry continue to unfold, this compound will likely play an increasingly important role in shaping future innovations.

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